

Spectroscopic Analysis of 2,4,6-Tri-tert-butylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Tri-tert-butylaniline**

Cat. No.: **B181305**

[Get Quote](#)

Introduction

2,4,6-Tri-tert-butylaniline is a sterically hindered aromatic amine with the chemical formula $C_{18}H_{31}N$ and a molecular weight of 261.45 g/mol .[\[1\]](#)[\[2\]](#) Its bulky tert-butyl groups at the ortho and para positions create a unique chemical environment that significantly influences its reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,4,6-Tri-tert-butylaniline**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

The following tables summarize the key spectroscopic data for **2,4,6-Tri-tert-butylaniline**.

Table 1: 1H NMR Spectroscopic Data Solvent: $CDCl_3$, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.29	Singlet	2H	Aromatic H (meta-protons)
~4.45	Singlet	2H	Amine (-NH ₂)
~1.45	Singlet	18H	ortho-tert-butyl protons
~1.31	Singlet	9H	para-tert-butyl protons

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
~143.0	C-N (aromatic)
~136.1	C-tert-butyl (ortho, aromatic)
~134.8	C-tert-butyl (para, aromatic)
~121.5	C-H (aromatic)
~34.2	Quaternary C (ortho-tert-butyl)
~31.8	Quaternary C (para-tert-butyl)
~31.5	CH ₃ (para-tert-butyl)
~30.1	CH ₃ (ortho-tert-butyl)

Table 3: Infrared (IR) Spectroscopy Data Sample Preparation: KBr Wafer[3]

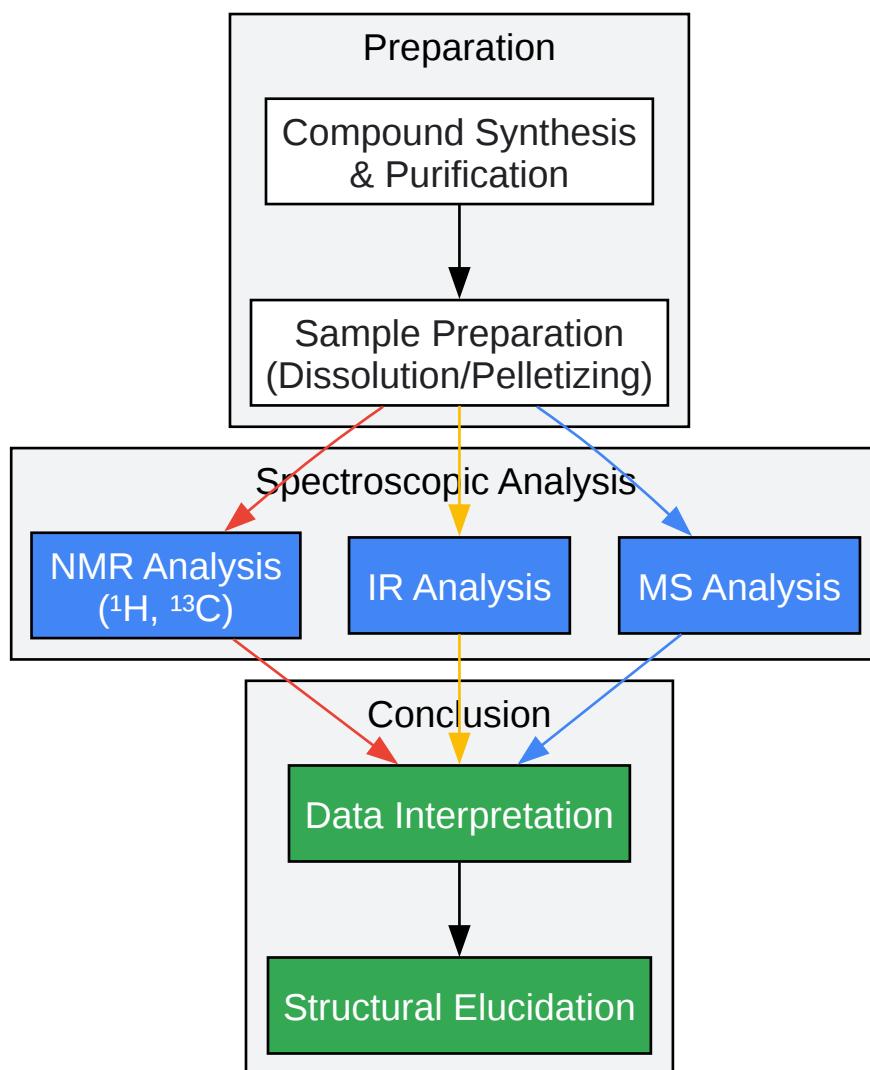

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500 - 3300	Medium, Sharp	N-H Stretch (amine)
~3000 - 2850	Strong	C-H Stretch (aliphatic, tert-butyl)
~1600	Medium	Aromatic C=C Stretch
~1480	Strong	C-H Bend (aliphatic)
~1250	Medium	C-N Stretch (aromatic amine)

Table 4: Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity	Assignment
261	High	[M] ⁺ (Molecular Ion)[3]
246	High	[M - CH ₃] ⁺ (Loss of a methyl group)[3]
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like **2,4,6-Tri-tert-butylaniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
- Sample Preparation: Dissolve approximately 5-10 mg of **2,4,6-Tri-tert-butylaniline** in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3).^{[4][5]} Add a small amount of

tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm).^[5] Transfer the solution to a clean, dry 5 mm NMR tube.

- ¹H NMR Data Acquisition: Acquire the proton spectrum at room temperature. A standard single-pulse experiment is typically sufficient.^[6] Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds to ensure proper signal relaxation.^[4] A sufficient number of scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.^[4]
- ¹³C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A greater number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.^[4]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. The resulting spectrum should be manually phased and baseline corrected to ensure accurate integration and peak picking.^[5]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Sample Preparation (KBr Pellet Method): As **2,4,6-Tri-tert-butylaniline** is a solid, the KBr pellet (or wafer) technique is suitable.^[3]
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.^[7] The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.^[8]
 - Transfer the finely ground powder to a pellet press.
 - Apply high pressure to form a thin, transparent or translucent pellet.^[9]
- Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder within the instrument's sample compartment.^[10] Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum from the sample spectrum.^[4]

- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.
- Sample Preparation: Prepare a dilute solution of **2,4,6-Tri-tert-butylaniline** in a volatile organic solvent such as dichloromethane or methanol.[4]
- GC-MS Conditions:
 - Injector: Set to a temperature of ~250 °C to ensure rapid vaporization of the sample.[4]
 - Oven Program: Start at a moderate temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min to separate the compound from any impurities.[4]
 - Carrier Gas: Helium is typically used.[4]
- Mass Spectrometer Conditions:
 - Ionization Mode: Use Electron Ionization (EI) with a standard energy of 70 eV.[4] This method generates a radical cation (the molecular ion) and characteristic fragment ions.[11]
 - Mass Analyzer: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400.[4]
- Data Analysis: Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For **2,4,6-Tri-tert-butylaniline**, a prominent fragment corresponds to the loss of a methyl group ($[M-15]^+$).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Tri-tert-butylaniline 99 961-38-6 [sigmaaldrich.com]
- 2. 2,4,6-TRI-TERT-BUTYLANILINE | 961-38-6 [chemicalbook.com]
- 3. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webassign.net [webassign.net]
- 10. scribd.com [scribd.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,4,6-Tri-tert-butylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181305#spectroscopic-data-of-2-4-6-tri-tert-butylaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com